molecular formula C16H15ClN2O3 B5717099 ethyl {4-[(3-chlorobenzoyl)amino]phenyl}carbamate

ethyl {4-[(3-chlorobenzoyl)amino]phenyl}carbamate

Cat. No. B5717099
M. Wt: 318.75 g/mol
InChI Key: KQRSTNBCVYQNJM-UHFFFAOYSA-N
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Description

Ethyl {4-[(3-chlorobenzoyl)amino]phenyl}carbamate, also known as cloethocarb, is a carbamate insecticide used to control pests in crops. It was first introduced in the 1960s and is still widely used today due to its effectiveness against a variety of pests.

Scientific Research Applications

Antimitotic Agents

Ethyl {4-[(3-chlorobenzoyl)amino]phenyl}carbamate and its derivatives have been studied for their antimitotic activities. In one study, the chiral isomers of ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate showed that both S- and R-isomers are active in several biological systems, but the S-isomer is more potent. These compounds are considered 4-(substituted)phenyl compounds, which are important in antimitotic research (Temple & Rener, 1992).

Potential Anticancer Agents

Ethyl carbamate derivatives have shown potential as anticancer agents. Studies have shown that alterations in the carbamate group of ethyl (5-amino-1,2-dihydro-3-phenylpyrido[3,4-b]pyrazin-7-yl)carbamates impact their activity. The presence of a carbamate group is required for activity, and changes in the group's structure can significantly affect its effectiveness against experimental neoplasms in mice (Temple, Rener, & Comber, 1989).

Photodegradation Studies

Ethyl N-phenyl-carbamate (EPC) has been the subject of photodegradation studies. When exposed to ultraviolet irradiation, EPC forms various compounds, including ethylaminobenzoates and azo compounds. This reaction is important for understanding the stability and degradation of carbamate compounds under environmental conditions (Beachell & Chang, 1972).

Enzyme Inhibition Studies

Ethyl carbamate derivatives have been used in studies focusing on enzyme inhibition. For instance, electrochemical sensors have been employed to estimate the inhibitory effect of phenylcarbamates on cholinesterase, revealing insights into the interactions between these compounds and biological enzymes (Vorčáková, Štěpánková, Sedlák, & Vytras, 2015).

Antifungal and Antibacterial Activities

Some derivatives of ethyl carbamate have been synthesized and screened for their antimicrobial activities. These studies contribute to the understanding of how carbamate compounds can be tailored for potential use in fighting bacterial and fungal infections (Doraswamy & Ramana, 2013).

properties

IUPAC Name

ethyl N-[4-[(3-chlorobenzoyl)amino]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-2-22-16(21)19-14-8-6-13(7-9-14)18-15(20)11-4-3-5-12(17)10-11/h3-10H,2H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQRSTNBCVYQNJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl {4-[(3-chlorobenzoyl)amino]phenyl}carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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